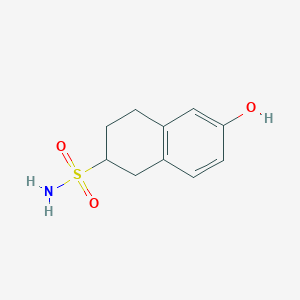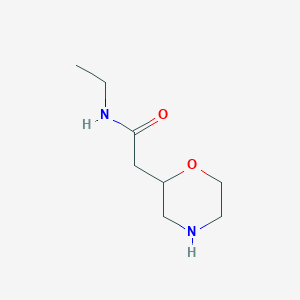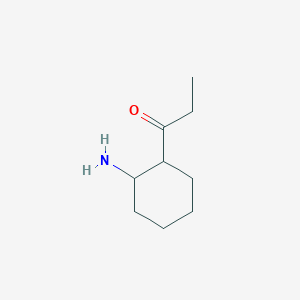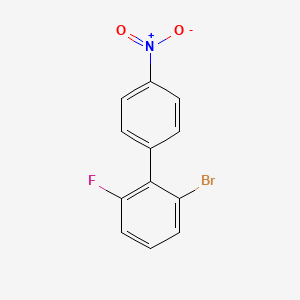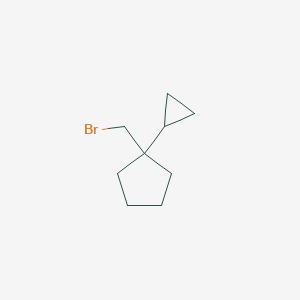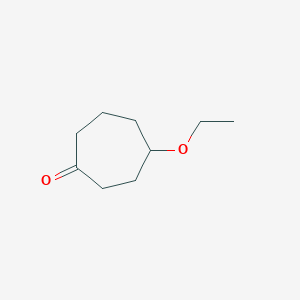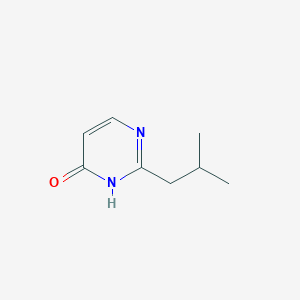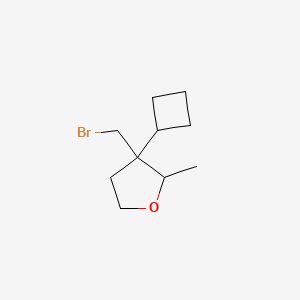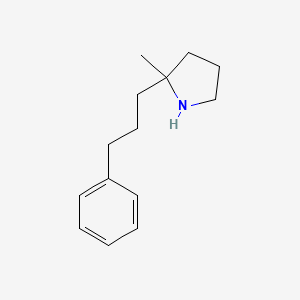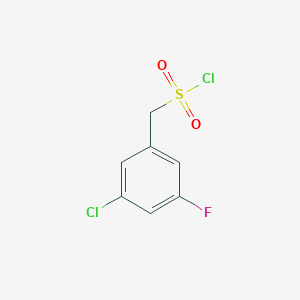![molecular formula C8H16ClNO4S B13200864 tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate: is an organic compound with the molecular formula C8H16ClNO4S and a molecular weight of 257.74 g/mol . It is a solid powder, typically colorless or pale yellow, and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various scientific research fields .
Métodos De Preparación
The synthesis of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves several steps:
- The reaction mixture is cooled, and sulfur trioxide is added to form tert-butyl 2-hydroxyethyl sulfate.
- The reaction mixture is quenched with water, and the product is extracted with ethyl ether .
tert-Butyl acetate: is reacted with in the presence of to form tert-butyl acetate anion.
2-chloroethanol: is added to the reaction mixture and stirred to form tert-butyl 2-hydroxyethyl acetate.
Thionyl chloride: is added to the reaction mixture to form tert-butyl 2-chloroethyl sulfate.
Triethylamine: is added to neutralize the excess thionyl chloride.
Magnesium: is added to form a Grignard reagent.
Carbon dioxide: is bubbled through the reaction mixture to form tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate.
Análisis De Reacciones Químicas
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases.
Common reagents used in these reactions include sodium hydride , sulfur trioxide , thionyl chloride , and triethylamine . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is used in various scientific research applications:
Organic synthesis: It is used as a reagent to synthesize new organic compounds.
Biomedical research: It serves as a research reagent in the study of biological processes and drug development.
Industrial applications: It is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate depends on its intended use. As a reagent in chemical reactions, it reacts with other compounds through its chlorosulfonyl and carbamate groups. These reactions often involve nucleophilic substitution or addition-elimination mechanisms.
Comparación Con Compuestos Similares
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate can be compared with similar compounds such as:
tert-Butyl chlorosulfonylcarbamate: Similar in structure but lacks the methyl group on the nitrogen atom.
tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Contains an ethoxy group instead of a carbamate group
These compounds share similar reactivity due to the presence of the chlorosulfonyl group but differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C8H16ClNO4S |
|---|---|
Peso molecular |
257.74 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chlorosulfonylethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10(4)5-6-15(9,12)13/h5-6H2,1-4H3 |
Clave InChI |
SHJMZMDHFQHUNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



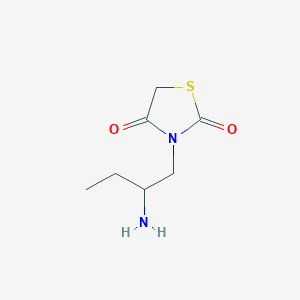
![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
